1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S2/c19-14-1-5-17(6-2-14)29(26,27)22-11-9-13(10-12-22)18(23)21-15-3-7-16(8-4-15)28(20,24)25/h1-8,13H,9-12H2,(H,21,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZJXIYRLBAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the sulfonyl group: The 4-fluorophenylsulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the sulfamoylphenyl group: This step involves the coupling of the sulfamoylphenyl moiety to the piperidine ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl or sulfamoyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a variety of pharmacological activities, making it a candidate for further research in several therapeutic areas:
Antibacterial Activity
The sulfonamide moiety present in the compound is known for its antibacterial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Studies indicate that derivatives of sulfonamide compounds demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Properties
Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents. The structural features of 1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide may contribute to its cytotoxic effects against cancer cell lines.
Case Study: Antitumor Activity
In a study involving new sulfonamide derivatives, compounds exhibiting structural similarities to our target compound showed cytotoxic effects against human cancer cell lines, including colon and breast cancer cells. These findings indicate a promising avenue for further exploration in cancer therapeutics .
Enzyme Inhibition
The compound's piperidine structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit enzymes like acetylcholinesterase, which is crucial for treating neurodegenerative diseases such as Alzheimer's.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 0.63 ± 0.001 |
| Compound E | Urease | 2.14 ± 0.003 |
These results indicate that similar compounds can effectively inhibit key enzymes involved in various diseases .
Mechanism of Action
The mechanism of action of 1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-based sulfonamides. Below is a systematic comparison with structurally and functionally related analogs from the evidence provided:
Structural Analogs
Key Comparative Insights
- Sulfonamide vs. Sulfamoyl Groups : The target compound’s 4-sulfamoylphenyl group (-SO2NH2) provides stronger hydrogen-bonding capacity compared to acetamido (-NHCOCH3, ) or methylphenylsulfonyl (-SO2C6H4CH3, ) groups. This may enhance interactions with polar enzyme active sites or receptors.
- Fluorine Substitution : The 4-fluorophenylsulfonyl group in the target compound contrasts with dichlorophenyl () or methylphenyl () analogs. Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability relative to bulkier or more lipophilic substituents.
- Piperidine Core : Piperidine derivatives (e.g., ) generally exhibit conformational rigidity, which can optimize binding to biological targets. However, acrylamide-based analogs (e.g., ) may adopt different geometries, affecting potency or selectivity.
Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structural parallels suggest possible applications:
- Sulfonamide-Containing Drugs : Sulfamoyl groups are common in carbonic anhydrase inhibitors (e.g., acetazolamide) and antibacterial agents. The target compound’s sulfamoylphenyl moiety may confer similar inhibitory properties .
- Fluorinated Analogs : Fluorine substitution is prevalent in CNS-active drugs (e.g., fluoxetine) due to enhanced blood-brain barrier penetration. The 4-fluorophenyl group may position this compound for neuropharmacological studies .
Biological Activity
1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, a compound with notable pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonyl Group : Enhances solubility and bioactivity.
- Sulfamoyl Phenyl Moiety : Contributes to antibacterial and enzyme inhibitory activities.
- Piperidine Core : Commonly associated with various pharmacological effects.
Molecular Formula
- CHFNOS
Molecular Weight
- 373.46 g/mol
Antibacterial Activity
Research indicates that compounds with a piperidine nucleus exhibit significant antibacterial properties. The synthesized derivatives were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results suggest that the sulfonamide group enhances antibacterial efficacy through inhibition of bacterial folate synthesis pathways .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of key enzymes such as:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased acetylcholine levels, which is beneficial in treating neurodegenerative diseases.
- Urease : Inhibiting urease activity can reduce ammonia production in certain infections, highlighting potential applications in treating urinary tract infections .
Cardiovascular Effects
In studies involving spontaneously hypertensive rats, derivatives of this compound demonstrated the ability to lower blood pressure without causing reflex tachycardia. This suggests a potential role in managing hypertension through modulation of calcium channels .
Cancer Chemotherapy
The compound's structural components indicate potential for use in cancer therapy. Its ability to induce apoptosis in cancer cell lines has been noted, particularly through mechanisms involving both extrinsic and intrinsic signaling pathways .
Study on Antibacterial Efficacy
A study conducted by Aziz-ur-Rehman et al. evaluated the antibacterial activity of several synthesized piperidine derivatives, including those similar to our compound. The findings indicated significant inhibition of bacterial growth, particularly against Salmonella Typhi and E. coli, suggesting a robust therapeutic potential for treating bacterial infections .
Evaluation of Enzyme Inhibition
In another investigation, compounds structurally related to this compound were assessed for their inhibitory effects on AChE and urease. The results demonstrated that these compounds could effectively inhibit enzyme activities, providing insights into their potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Q & A
Q. What are the standard synthetic routes for 1-((4-fluorophenyl)sulfonyl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving sulfonylation, carboxamide coupling, and piperidine ring functionalization. Key intermediates include 4-fluorophenylsulfonyl chloride and 4-sulfamoylaniline. Characterization involves:
Q. How is the purity of this compound validated in pharmacological studies?
Purity is assessed via:
Q. What in vitro assays are used to screen its biological activity?
- Enzyme Inhibition : Carbonic anhydrase isoform assays (e.g., CA-II, CA-IX) using stopped-flow CO₂ hydration .
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How do substituents on the piperidine ring influence enzyme inhibition potency?
Structure-activity relationship (SAR) studies reveal:
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Conflicting NMR/IR data may arise from tautomerism or solvent effects. Mitigation includes:
Q. How are reaction conditions optimized for regioselective sulfonylation?
Key parameters:
Q. What computational methods predict metabolic pathways of this compound?
- Density Functional Theory (DFT) : Models oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation) .
- Molecular Dynamics (MD) : Simulates binding to serum albumin for half-life estimation .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
